tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate

Description

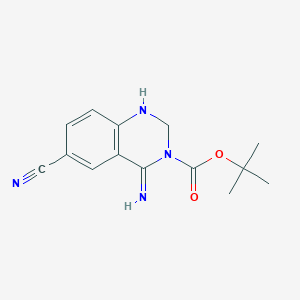

tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a quinazoline derivative characterized by a bicyclic aromatic core (quinazoline) substituted with a cyano group at position 6, an amino group at position 4, and a tert-butyl carboxylate moiety at position 2. The tert-butyl group enhances solubility in organic solvents and may stabilize the molecule during synthesis or biological assays.

Properties

IUPAC Name |

tert-butyl 6-cyano-4-imino-1,2-dihydroquinazoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-14(2,3)20-13(19)18-8-17-11-5-4-9(7-15)6-10(11)12(18)16/h4-6,16-17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEHQXRIIAZVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CNC2=C(C1=N)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671968 | |

| Record name | tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060795-16-5 | |

| Record name | tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.26 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds are available for reference.

Research indicates that compounds similar to tert-butyl 4-amino-6-cyanoquinazoline derivatives exhibit various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, targeting pathways involved in cancer cell proliferation and survival.

- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects, making them candidates for further investigation in infectious disease contexts.

Therapeutic Potential

The therapeutic potential of this compound has been explored in various contexts:

- Cancer Therapy : Research has shown that quinazoline derivatives can inhibit tumor growth in vitro and in vivo by interfering with specific signaling pathways involved in cancer progression.

- Neurological Disorders : Some studies suggest that these compounds may have neuroprotective effects, indicating a possible role in treating neurodegenerative diseases.

Summary of Biological Activities

Case Studies

-

Cancer Cell Line Studies :

- A study conducted on various cancer cell lines demonstrated that tert-butyl 4-amino-6-cyanoquinazoline derivatives significantly reduced cell viability through apoptosis induction. The IC50 values were reported at low micromolar concentrations, indicating potent activity.

-

Neuroprotection Research :

- In a model of neurodegeneration, the compound was shown to reduce neuronal cell death induced by oxidative stress, suggesting its potential utility in treating diseases like Alzheimer's or Parkinson's.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is primarily utilized in the development of pharmaceuticals due to its ability to interact with biological targets effectively. It has been investigated for its potential as an anti-cancer agent, particularly in the context of inhibitors that target specific kinases involved in cancer progression.

Case Study : A study demonstrated that derivatives of quinazoline compounds, including this compound, exhibited potent inhibitory activity against certain cancer cell lines. The research highlighted its mechanism of action involving the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Cyclization | tert-butyl isocyanate, amines | Heat, solvent (DMSO) | 85% |

| N-Alkylation | Alkyl halides | Base (K2CO3), reflux | 90% |

| Reduction | LiAlH4 | Anhydrous conditions | 95% |

Agrochemicals

Recent studies have explored the use of this compound in developing agrochemicals, specifically as a potential herbicide or pesticide. Its ability to inhibit specific enzymes involved in plant growth has prompted research into its application in agricultural settings.

Case Study : Research indicated that modifications of the quinazoline structure could lead to compounds with herbicidal properties, suggesting that this compound derivatives could be effective against certain weed species while minimizing harm to crops .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate

- Core Structure: Pyrrolopyranone (fused pyrrole and pyran rings) vs. quinazoline (fused benzene and pyrimidine rings).

- Substituents: Cyano at position 3 (vs. 6 in the target compound) and phenyl at position 3. The tert-butyl carboxylate is similarly positioned but on a different heterocycle.

- Functional Implications: The phenyl group may enhance lipophilicity, while the pyranone oxygen could participate in hydrogen bonding. This compound’s bioactivity (if any) might differ due to reduced aromaticity and altered substituent positioning .

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

- Core Structure : Benzooxazine (fused benzene and oxazine rings) vs. quinazoline. The oxazine ring introduces an oxygen atom, increasing polarity compared to the nitrogen-rich quinazoline .

- Substituents: Bromo at position 6 (vs. cyano in the target compound). Bromine’s electronegativity and larger atomic radius may sterically hinder interactions or enable cross-coupling reactions.

- Applications: Bromo-substituted compounds are often intermediates in Suzuki-Miyaura reactions, suggesting utility in derivatization, whereas the cyano group in the target compound might favor hydrogen bonding or dipole interactions .

tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate

- Core Structure : Indole fused with a complex tricyclic terpene vs. quinazoline. The indole-terpene hybrid is highly lipophilic, limiting aqueous solubility compared to the smaller quinazoline core .

- Substituents: A bulky terpene-derived amide substituent contrasts with the target compound’s simpler amino and cyano groups. This steric bulk may reduce membrane permeability or enzymatic accessibility.

Structural and Functional Comparison Table

Key Research Findings and Implications

- Solubility : The tert-butyl carboxylate improves solubility in organic phases, but the quinazoline core’s nitrogen atoms may confer better aqueous solubility than terpene-indole hybrids .

- Synthetic Utility: Bromo-substituted analogs (e.g., ) are more reactive in cross-coupling reactions, whereas cyano-substituted compounds like the target may serve as hydrogen-bond acceptors in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.